molecular formula C12H14O3 B13637396 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B13637396
M. Wt: 206.24 g/mol
InChI Key: JZVCEODMQRPURO-BQYQJAHWSA-N
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Description

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated alcohols, alkanes.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to generate reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce apoptosis in cancer cells. The compound targets various molecular pathways involved in cell survival and proliferation, including the modulation of glutathione metabolism and the activation of stress response genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells through ROS generation makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-3-ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H14O3/c1-3-15-8-7-12(13)10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+

InChI Key

JZVCEODMQRPURO-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CCOC=CC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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